DBCO-PEG3-amine
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Overview
Description
DBCO-PEG3-amine, also known as N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide, is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its ability to react with azide-containing molecules without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-amine typically involves the following steps:
Formation of the DBCO moiety: The DBCO group is synthesized through a series of reactions starting from commercially available dibenzocyclooctyne precursors.
PEGylation: The PEG chain is introduced by reacting the DBCO moiety with a PEG derivative, such as PEG3-amine, under controlled conditions.
Final coupling: The resulting intermediate is then coupled with an amine-containing linker to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG3-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the conjugation of azide-containing molecules without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, such as azide-functionalized proteins, peptides, or polymers.
Major Products
The major products of SPAAC reactions involving this compound are stable triazole-linked conjugates. These conjugates retain the functional properties of both the this compound and the azide-containing molecule .
Scientific Research Applications
DBCO-PEG3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
DBCO-PEG3-amine exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with natural biological processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG3-amine but with an additional PEG unit, providing increased solubility and flexibility.
DBCO-PEG2-amine: Contains one less PEG unit, resulting in a shorter linker length.
DBCO-NHS ester: Used for conjugation with primary amines, offering an alternative functional group for bioconjugation .
Uniqueness
This compound is unique due to its optimal balance of linker length and flexibility, making it highly versatile for various applications. Its ability to undergo SPAAC reactions without a copper catalyst sets it apart from other click chemistry reagents, ensuring biocompatibility and reducing potential toxicity .
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5/c28-13-15-33-17-19-35-20-18-34-16-14-29-26(31)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21,28H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMKBOWJBWTBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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